molecular formula C8H10O2 B1590342 3-(Hydroxymethyl)-2-methylphenol CAS No. 54874-26-9

3-(Hydroxymethyl)-2-methylphenol

Cat. No.: B1590342
CAS No.: 54874-26-9
M. Wt: 138.16 g/mol
InChI Key: QWFILMGCTBJAQQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde in the presence of a basic catalyst. The reaction typically proceeds as follows:

2-Methylphenol+FormaldehydeThis compound\text{2-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} 2-Methylphenol+Formaldehyde→this compound

The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 2-methylphenol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-2-methylphenol.

    Reduction: 2-Methylphenol.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

    2-Methylphenol (o-Cresol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Methylphenol (m-Cresol): Similar structure but with the methyl group in a different position, affecting its chemical properties.

    4-Methylphenol (p-Cresol): Another isomer with different reactivity due to the position of the methyl group.

Uniqueness: 3-(Hydroxymethyl)-2-methylphenol is unique due to the presence of both a hydroxymethyl and a methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(hydroxymethyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFILMGCTBJAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516726
Record name 3-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54874-26-9
Record name 3-Hydroxy-2-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54874-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran (1M in THF, 4.6 mL, 1.4 eq) was added to a solution of 2-methyl-3-hydroxybenzoic acid (0.50 g, 3.3 mmol) in THF (30 mL). The reaction mixture was stirred overnight at rt before addition of saturated sodium hydrogencarbonate. The aqueous phase was extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 3-(hydroxymethyl)-2-methylphenol in a quantitative yield.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

3-Hydroxy-2-methyl-benzoic acid (1.0 g, 7.2 mmol) in tetrahydrofuran (80 mL) was treated with dropwise added BH3-tetrahydrofuran (1M in tetrahydrofuran)(10 mL). The reaction mixture was stirred at rt overnight. Quenched with 10% NaOH, the mixture was adjusted pH to 7 with 10% HCl and extracted with isopropanol/dichloromethane (1:3) (2×), The organic layers were combined and washed with water, brine, dried to afford the title compound (795 mg, 80%). MS (DCI/NH3) m/z 139 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3-tetrahydrofuran
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxy-2-methylbenzoic acid (44.4 g, 285 mmol) (prepared as described in Preparation 1A) dissolved in dry tetrahydrofuran (200 mL) was added to 1 M borane in tetrahydrofuran (800 mL) while stirring at a temperature of 0° C. The resulting semisolid mixture was heated in a mantle to just short of reflux and heating was maintained for about 15 hours. Methanol (200 mL) was added to the reaction mixture. The resultant clear solution was evaporated in vacuo and then evaporated with further portions of methanol to give 3-hydroxymethyl-2-methylphenol (30.3 g, 99%).
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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800 mL
Type
solvent
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Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2-methylphenol
Reactant of Route 2
3-(Hydroxymethyl)-2-methylphenol
Reactant of Route 3
3-(Hydroxymethyl)-2-methylphenol
Reactant of Route 4
3-(Hydroxymethyl)-2-methylphenol
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)-2-methylphenol
Reactant of Route 6
3-(Hydroxymethyl)-2-methylphenol

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